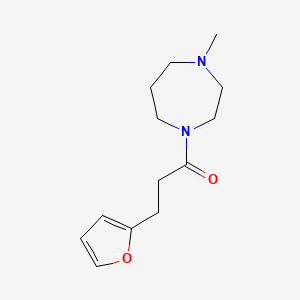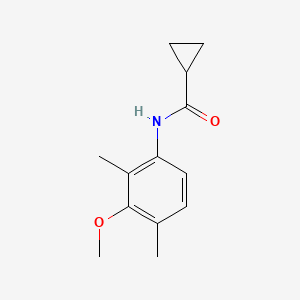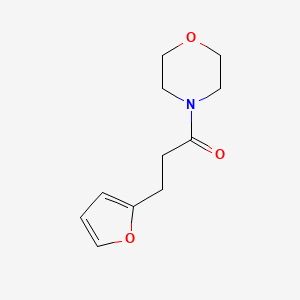
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one, also known as FMDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMDP is a synthetic compound that belongs to the class of diazepines and is structurally similar to benzodiazepines.
Scientific Research Applications
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one has been studied in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other neuropsychiatric disorders. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, this compound has been used to investigate the pharmacokinetics and pharmacodynamics of diazepines.
Mechanism of Action
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one acts as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It also has muscle relaxant properties and can induce anticonvulsant effects. This compound has been found to have a relatively short half-life and is rapidly metabolized in the liver.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one in lab experiments is its potency and selectivity for GABA-A receptors. It can be used to study the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation is its potential for abuse due to its structural similarity to benzodiazepines. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one. One direction is to investigate its potential as a therapeutic agent for neuropsychiatric disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans. Additionally, this compound can be used as a tool to study the structure and function of GABA-A receptors and their role in various neurological disorders.
Synthesis Methods
The synthesis of 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 2-furoyl chloride with 4-methyl-1,4-diazepan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with propionic anhydride to yield this compound. The purity of the compound can be improved by recrystallization using a suitable solvent.
Properties
IUPAC Name |
3-(furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-7-3-8-15(10-9-14)13(16)6-5-12-4-2-11-17-12/h2,4,11H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQHCPADIXVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

methanone](/img/structure/B7503137.png)
![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)

![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
